2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, an azepane sulfonyl group, and a benzodioxole moiety. Its molecular formula is C19H21N3O5S.
Scientific Research Applications
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and azepane derivatives.
Coupling with Benzodioxole: The final step involves coupling the pyridine derivative with a benzodioxole moiety through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-benzylacetamide
- 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide
- 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide
Uniqueness
What sets 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c24-19(21-15-5-7-17-18(11-15)29-14-28-17)13-22-12-16(6-8-20(22)25)30(26,27)23-9-3-1-2-4-10-23/h5-8,11-12H,1-4,9-10,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTIPRSRYWIBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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